molecular formula C14H22N2O2 B7578549 N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide

N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide

Cat. No.: B7578549
M. Wt: 250.34 g/mol
InChI Key: MQABEBZUIRAXIB-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple rings and functional groups, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide typically involves the reaction of tricyclo[3.3.1.1[3,7]]decane derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, amines, and substituted tricyclic compounds. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide include other tricyclic amides and derivatives of tricyclo[3.3.1.1[3,7]]decane. Examples include:

Uniqueness

What sets this compound apart is its specific arrangement of functional groups and rings, which confer unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-(5-acetamido-2-adamantyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-8(17)15-13-11-3-10-4-12(13)7-14(5-10,6-11)16-9(2)18/h10-13H,3-7H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQABEBZUIRAXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2CC3CC1CC(C3)(C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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